7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Overview
Description
“7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” is a chemical compound. However, there is limited information available about this specific compound123.
Synthesis Analysis
While there is no specific synthesis analysis available for “7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine”, a related compound, a new diazepine derivative, 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one (VBZ102), has been synthesized and evaluated for its anxiolytic-like profile, memory impairment effect, and toxicity in Swiss mice4.
Molecular Structure Analysis
The molecular structure of “7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” is not readily available. However, a related compound, 4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine, has a molecular formula of C16H24N2O45.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine”.Physical And Chemical Properties Analysis
The physical and chemical properties of “7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” are not readily available. However, a related compound, 4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine, has a molecular weight of 308.375.Scientific Research Applications
Synthesis and Chemical Applications
- A novel method for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives has been developed. This method uses an aromatic diamine, Meldrum's acid, and an isocyanide in CH2Cl2 at ambient temperature, yielding high yields without a catalyst or activation. These compounds have a broad spectrum of biological activities and are closely related to triflubazam, clobazam, and 1,5-benzodiazepines (Shaabani et al., 2009).
Medicinal Chemistry and Pharmacology
- A series of novel 7-(benzylamino)-1H-benzo[b][1,4]diazepine-2,4(3H, 5H)-dione derivatives were synthesized and evaluated for their anticonvulsant activities. The most promising compound showed significant effectiveness in the maximal electroshock (MES) test, and its structure-activity relationship was discussed (Shao et al., 2018).
Biochemical and Pharmacological Research
- 6-Chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines were synthesized and evaluated as agonists of central and peripheral dopamine receptors. These compounds exhibited preliminary evidence of dopaminergic activity in both in vitro and in vivo models (Pfeiffer et al., 1982).
Applications in Cancer Research
- Palladacycles, including derivatives of 1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one, were synthesized and characterized. These compounds were evaluated for their in vitro activity as cytotoxic agents on A2780/S cells and also as cathepsin B inhibitors, an enzyme implicated in cancer-related events (Spencer et al., 2009).
Safety And Hazards
There is no specific safety and hazard information available for “7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine”.
Future Directions
There is no specific information available on the future directions of “7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine”. However, research into benzodiazepines and related compounds continues to be an active area of study467.
properties
IUPAC Name |
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-14-10-5-8-7-12-3-4-13-9(8)6-11(10)15-2/h5-6,12-13H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAOECPKDYQICN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CNCCN2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649664 | |
Record name | 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine | |
CAS RN |
61471-52-1 | |
Record name | 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 61471-52-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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